molecular formula C32H22N4O7 B2625089 3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 399000-72-7

3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2625089
CAS No.: 399000-72-7
M. Wt: 574.549
InChI Key: MBPSBQZFZLFEFG-UHFFFAOYSA-N
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Description

3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are notable for their diverse pharmacological activities and are widely studied in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of intermediate benzofuran derivatives through cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-3-CARBOXAMIDE
  • 4-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

3-(4-{4-[(2-CARBAMOYL-1-BENZOFURAN-3-YL)CARBAMOYL]PHENOXY}BENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its unique structural features and the specific functional groups it contains.

Properties

IUPAC Name

3-[[4-[4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4O7/c33-29(37)27-25(21-5-1-3-7-23(21)42-27)35-31(39)17-9-13-19(14-10-17)41-20-15-11-18(12-16-20)32(40)36-26-22-6-2-4-8-24(22)43-28(26)30(34)38/h1-16H,(H2,33,37)(H2,34,38)(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPSBQZFZLFEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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